Coordination Geometry Divergence and Network Topology Control
The 2,3-substitution pattern on the central pyridine ring constrains the two outer pyridin-4-yl N-donors to an angle of approximately 60°, in contrast to the ~120° divergent angle of the 2,6-isomer (4,2′:6′,4″-tpy). This geometric distinction is not incremental; it determines whether the ligand acts as a convergent chelator or a divergent linker in metal-directed self-assembly [1]. The 2,6-isomer is well-established as a divergent linker for extended coordination networks, whereas the 2,3-isomer favors discrete metallocyclic or bent-chain architectures [1]. This topological control is intrinsic to the substitution pattern and cannot be replicated by any 2,6- or 3,5-regioisomer.
| Evidence Dimension | Angle between outer pyridine N-donor coordination vectors |
|---|---|
| Target Compound Data | Approximately 60° (2,3-substitution pattern; 4,2′:3′,4″-tpy core) |
| Comparator Or Baseline | 4,2′:6′,4″-Terpyridine (2,6-isomer): ~120° divergent angle (Housecroft, Dalton Trans. 2014) |
| Quantified Difference | Factor of ~2× difference in coordination angle (60° vs. 120°) |
| Conditions | Geometric analysis of terpyridine isomers; validated by single-crystal structures of coordination polymers in Housecroft review [1] |
Why This Matters
For procurement decisions in supramolecular and MOF synthesis, the coordination angle directly dictates the dimensionality and topology of the resulting material—selecting the wrong regioisomer yields a structurally different product.
- [1] Housecroft, C. E. Dalton Trans. 2014, 43, 6594–6604. DOI: 10.1039/C4DT00074A. PMID: 24522847. View Source
